1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide
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Overview
Description
1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl group and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide typically involves multiple steps:
Formation of the Thiolane Ring: The initial step involves the cyclization of a suitable precursor to form the thiolane ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or trifluoromethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: Its stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the sulfonamide moiety can form strong hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Imino-N,N-dimethyl-1-oxo-4-methylthiolane-3-sulfonamide: Similar structure but lacks the trifluoromethyl group.
1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
Uniqueness
1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O3S2/c1-12(2)17(14,15)6-4-16(11,13)3-5(6)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLHMWPZPRVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CS(=N)(=O)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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